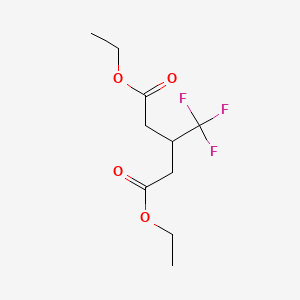
Diethyl 3-(trifluoromethyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(trifluoromethyl)pentanedioate is an organic compound with the molecular formula C10H15F3O4. It is a derivative of pentanedioic acid, where the hydrogen atoms on the third carbon are replaced by a trifluoromethyl group and the carboxylic acid groups are esterified with ethyl groups. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-(trifluoromethyl)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(trifluoromethyl)pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another synthetic route involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into a suitable precursor. For example, the reaction of diethyl malonate with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(trifluoromethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Products include diethyl 3-(trifluoromethyl)pentanedioic acid and other oxidized derivatives.
Reduction: Products include diethyl 3-(trifluoromethyl)pentanediol and other reduced forms.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Diethyl 3-(trifluoromethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into potential pharmaceutical applications includes the development of drugs with improved bioavailability and metabolic stability due to the presence of the trifluoromethyl group.
Industry: It is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of diethyl 3-(trifluoromethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding acids, which can participate in further biochemical reactions. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Diethyl 3-(trifluoromethyl)pentanedioate can be compared with other similar compounds such as:
Diethyl 3,3-difluoropentanedioate: This compound has two fluorine atoms instead of three, which can affect its reactivity and applications.
Diethyl 3-(chloromethyl)pentanedioate: The presence of a chloromethyl group instead of a trifluoromethyl group results in different chemical properties and reactivity.
Diethyl 3-(bromomethyl)pentanedioate: Similar to the chloromethyl derivative, the bromomethyl group imparts different reactivity compared to the trifluoromethyl group.
Properties
CAS No. |
138852-02-5 |
|---|---|
Molecular Formula |
C10H15F3O4 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
diethyl 3-(trifluoromethyl)pentanedioate |
InChI |
InChI=1S/C10H15F3O4/c1-3-16-8(14)5-7(10(11,12)13)6-9(15)17-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
VTWOCWLXEBQQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


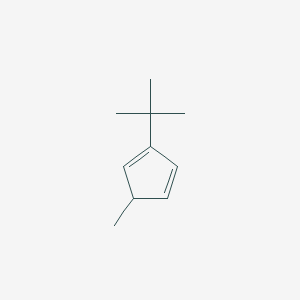
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
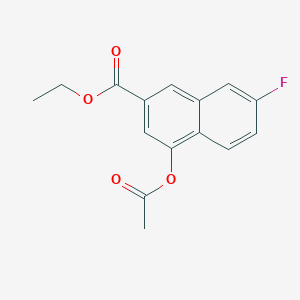


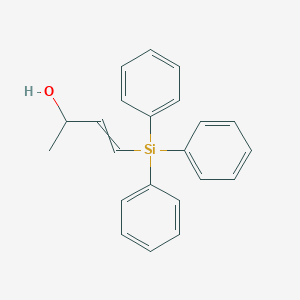
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
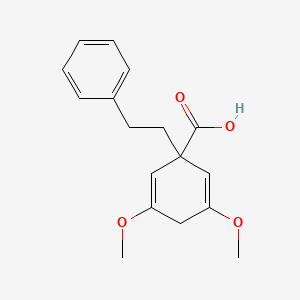
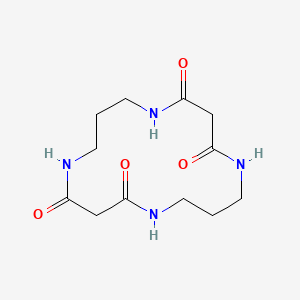
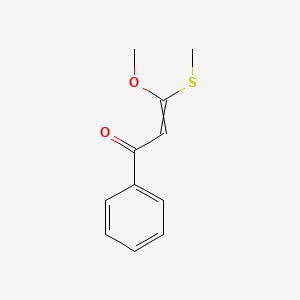

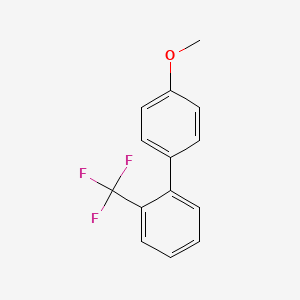
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
